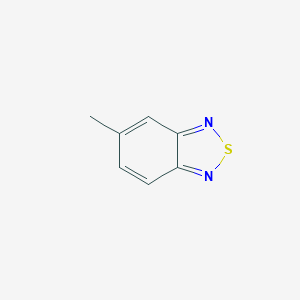

5-Methyl-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJAYFCPRWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381764 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-93-8 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1457-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzothiadiazole from 3-methyl-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2,1,3-benzothiadiazole, a key heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the cyclization of 3-methyl-1,2-phenylenediamine with a sulfur-containing reagent, a method favored for its directness and high yields.[1] This document offers detailed experimental protocols, quantitative data, and logical workflow diagrams to support research and development activities.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is achieved through the reaction of 3-methyl-1,2-phenylenediamine with thionyl chloride (SOCl₂).[1][2] This reaction involves the formation of the thiadiazole ring fused to the benzene ring of the starting diamine. The presence of a base, such as pyridine, is often employed to facilitate the reaction.[3]

// Nodes Start [label="3-methyl-1,2-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="SOCl₂, Pyridine\nToluene", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Intermediate [label="Cyclization", color="#4285F4"]; Reagents -> Intermediate [color="#EA4335"]; Intermediate -> Product [label="Work-up & Purification", color="#34A853"]; } caption: "General synthetic workflow for this compound."

Experimental Protocol

This section details a standard experimental procedure for the synthesis of this compound from 3-methyl-1,2-phenylenediamine.

Materials:

-

3-methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)[3]

-

Anhydrous Pyridine[3]

-

Anhydrous Toluene[3]

-

Dichloromethane (for extraction)[3]

-

Saturated sodium bicarbonate (NaHCO₃) solution[3]

-

Brine (saturated NaCl solution)[3]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine in anhydrous toluene.[1][3]

-

Addition of Base: Add anhydrous pyridine to the solution and stir the mixture at room temperature for 10 minutes.[3]

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution over a period of 30 minutes. This reaction is exothermic and may produce HCl gas; therefore, it should be performed in a well-ventilated fume hood.[1][3]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.[3]

-

Extraction: Extract the aqueous layer with dichloromethane.[3] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound.[1][3]

// Nodes A [label="Dissolve 3-methyl-1,2-phenylenediamine\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Pyridine, Stir", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cool in Ice Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dropwise Addition of SOCl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reflux for 3-5 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Quench with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Extract with Dichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Wash with NaHCO₃ and Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Purify (Column Chromatography\nor Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#34A853"]; H -> I [color="#34A853"]; I -> J [color="#34A853"]; J -> K [color="#34A853"]; K -> L [color="#34A853"]; } caption: "Step-by-step experimental workflow."

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times are representative and may vary based on the scale and specific reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 3-methyl-1,2-phenylenediamine | [1] |

| Reagents | Thionyl Chloride (SOCl₂), Pyridine | [3] |

| Solvent | Toluene | [1][3] |

| Reaction Temperature | Reflux (approx. 110°C) | [3] |

| Reaction Time | 3 - 5 hours | [3] |

| Typical Yield | 75 - 90% | [3] |

Troubleshooting and Side Reactions

A potential side reaction during this synthesis is the chlorination of the methyl group, which can occur when using hot thionyl chloride.[4] To minimize the formation of 4-(chloromethyl)-2,1,3-benzothiadiazole, it is crucial to maintain a controlled, moderate reaction temperature.[4] If this byproduct is observed, purification by column chromatography is generally effective for its removal.[4] The formation of dark, tarry crude products may indicate that the reaction temperature was too high or the reaction time was too long.[4]

Conclusion

The synthesis of this compound from 3-methyl-1,2-phenylenediamine via cyclization with thionyl chloride is a robust and high-yielding method. This guide provides the necessary details for researchers to successfully perform this synthesis. Adherence to the outlined protocol, careful control of reaction conditions, and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

An In-depth Technical Guide to the Formation of 5-Methyl-2,1,3-benzothiadiazole with Thionyl Chloride

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2,1,3-benzothiadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visual diagrams to illustrate the chemical pathway and experimental workflow.

Introduction and Reaction Overview

2,1,3-Benzothiadiazole (BTD) and its derivatives are privileged electron-acceptor units integral to the design of functional molecules for optoelectronics, fluorescent probes, and pharmaceuticals.[1][2][3] The synthesis of the BTD core is most commonly achieved through the cyclization of an o-phenylenediamine with a sulfur-containing reagent.

The formation of this compound involves the reaction of 4-methyl-1,2-phenylenediamine with thionyl chloride (SOCl₂). This transformation is a classic example of the Hinsberg reaction, first used to prepare the parent 2,1,3-benzothiadiazole in 1889.[4] The reaction proceeds via a condensation-cyclization mechanism, where thionyl chloride acts as both the sulfur source and a dehydrating agent, leading to the formation of the stable five-membered thiadiazole ring fused to the benzene ring.[5] The by-products of this reaction are typically sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]

Reaction Mechanism

The reaction between 4-methyl-1,2-phenylenediamine and thionyl chloride is a multistep process involving nucleophilic attack and subsequent cyclization. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.[6][7]

The proposed mechanism is as follows:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the electrophilic sulfur atom of thionyl chloride.

-

Formation of Intermediate: This attack forms a zwitterionic intermediate. A chloride ion is subsequently eliminated from the sulfur atom.

-

Deprotonation: A base present in the reaction mixture (e.g., pyridine) deprotonates the positively charged nitrogen atom, forming an N-sulfinylamino intermediate and pyridinium hydrochloride.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the sulfur atom of the sulfinylamino group.

-

Elimination and Aromatization: The resulting cyclic intermediate undergoes a series of elimination steps, losing water and sulfur monoxide (which disproportionates), or more directly, two molecules of HCl and SO₂, to yield the final, stable aromatic this compound product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on common laboratory procedures for the synthesis of 4-Methyl-2,1,3-benzothiadiazole.[6][8]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Toluene (or Dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).

-

Addition of Base: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.[6]

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[6][8]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water to quench the reaction.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize excess acid, followed by brine (1 x 50 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient elution with petroleum ether and ethyl acetate, to yield the pure this compound.[8]

Caption: A typical experimental workflow for the synthesis and purification of the title compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters

| Parameter | Value / Description | Reference |

|---|---|---|

| Starting Material | 4-Methyl-1,2-phenylenediamine | [6] |

| Reagent | Thionyl Chloride (SOCl₂) | [6] |

| Stoichiometry | ~1.5 equivalents of SOCl₂ | [6] |

| Base | Pyridine (~3.0 equivalents) | [6] |

| Solvent | Anhydrous Toluene | [6] |

| Temperature | 0°C for addition, then reflux (~110°C) | [6] |

| Reaction Time | 3-5 hours | [6] |

| Reported Yield | >80% (Typical for BTD synthesis) |[5] |

Table 2: Spectroscopic Data for this compound

| Data Type | Description | Reference |

|---|---|---|

| Formula | C₇H₆N₂S | [9] |

| Molecular Weight | 150.20 g/mol | [9] |

| ¹H NMR | The methyl group protons produce a characteristic singlet around 2.2-2.7 ppm.[10] | [10][11] |

| Aromatic protons resonate in the downfield region between 7.0-8.5 ppm.[10] | [10] | |

| ¹³C NMR | Spectra available in chemical databases for full characterization. | [11] |

| Mass Spec (MS) | Data available for structural confirmation. |[11] |

Conclusion

The synthesis of this compound from 4-methyl-1,2-phenylenediamine and thionyl chloride is a robust and well-established method. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and careful purification are essential for obtaining a high yield of the pure product. The quantitative and spectroscopic data provided serve as a benchmark for researchers working on the synthesis and application of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2,1,3-Benzothiadiazole, 5-methyl- | CymitQuimica [cymitquimica.com]

- 10. Buy 2,1,3-Benzothiadiazole,5-methyl-4-nitro- [smolecule.com]

- 11. This compound(1457-93-8) 1H NMR [m.chemicalbook.com]

FT-IR Analysis of 5-Methyl-2,1,3-benzothiadiazole: A Technical Guide to its Vibrational Modes

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-2,1,3-benzothiadiazole and FT-IR Spectroscopy

This compound is a heterocyclic aromatic compound that belongs to the benzothiadiazole family. Benzothiadiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation by their vibrational modes. Each functional group in a molecule vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a "molecular fingerprint."

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FT-IR analysis.

-

Sample and KBr Preparation: Dry a small amount of this compound and spectroscopic grade KBr in an oven to remove any moisture, which can interfere with the analysis.

-

Grinding: In an agate mortar, grind a small quantity (typically 1-2 mg) of the this compound sample.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample. The mixture should have a uniform, fine consistency.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum of the this compound sample.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution and Scans: A spectral resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are commonly used to obtain a high-quality spectrum.

Theoretical Vibrational Analysis Workflow

To complement experimental data and provide a more detailed assignment of vibrational modes, theoretical calculations using Density Functional Theory (DFT) are often employed.

-

Molecular Modeling: The 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to compute the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Mode Assignment: The calculated vibrational modes are visualized and assigned to specific molecular motions (e.g., stretching, bending, wagging).

-

Scaling: The calculated frequencies are often scaled by an empirical factor to better match the experimental values, as the theoretical calculations are performed on an isolated molecule in the gas phase and do not account for intermolecular interactions present in the solid state.

Expected Vibrational Modes of this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of similar compounds found in the literature. These are estimations and should be confirmed with experimental and theoretical studies on the specific molecule.

| Expected Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Notes |

| 3100 - 3000 | Aromatic C-H Stretching | Typically multiple weak to medium bands. |

| 3000 - 2850 | Methyl (CH₃) C-H Stretching | Asymmetric and symmetric stretching vibrations. |

| 1620 - 1580 | C=C Aromatic Ring Stretching | Characteristic of the benzene ring. |

| 1550 - 1450 | C=N Stretching | Associated with the thiadiazole ring. |

| 1470 - 1430 | Methyl (CH₃) Asymmetric Bending | |

| 1390 - 1370 | Methyl (CH₃) Symmetric Bending | |

| 1300 - 1000 | In-plane C-H Bending | |

| 1200 - 1100 | C-N Stretching | |

| 1000 - 800 | Out-of-plane C-H Bending | The pattern can indicate the substitution on the benzene ring. |

| 800 - 650 | C-S Stretching |

Conclusion

The FT-IR analysis of this compound provides valuable insights into its molecular structure and the presence of key functional groups. This technical guide has outlined the standard experimental and theoretical methodologies for conducting such an analysis. While specific experimental data for this molecule is not currently widespread, the provided information on expected vibrational modes serves as a useful reference for researchers. A combined experimental and theoretical approach is recommended for a definitive and comprehensive understanding of the vibrational properties of this compound, which will be beneficial for its application in drug development and materials science.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-Methyl-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methyl-2,1,3-benzothiadiazole. The fragmentation pathway is elucidated based on established principles of mass spectrometry and comparison with the known fragmentation of the parent compound, 2,1,3-benzothiadiazole.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometry is crucial for its identification and structural characterization in various research and development settings. Electron ionization mass spectrometry induces fragmentation of the molecule, and the resulting pattern of charged fragments provides a unique fingerprint of the compound's structure.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation pathways are likely dominated by the loss of the methyl group and the subsequent or concurrent breakdown of the thiadiazole and benzene rings.

The molecular ion of this compound has a mass-to-charge ratio (m/z) of 150. The primary fragmentation steps are proposed as follows:

-

Loss of a Methyl Radical: The initial fragmentation is predicted to be the loss of a methyl radical (•CH3) to form a stable cation at m/z 135. This is a common fragmentation pathway for methylated aromatic compounds.

-

Fragmentation of the Thiadiazole Ring: Subsequent fragmentation of the [M-CH3]+ ion at m/z 135 is likely to involve the cleavage of the thiadiazole ring. This can proceed through several pathways, including the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 108.

-

Loss of a Cyano Radical: An alternative fragmentation of the m/z 135 ion could involve the loss of a cyano radical (•CN), resulting in a fragment at m/z 109.

-

Formation of Benzyne Radical Cation: Further fragmentation of the m/z 108 ion could lead to the formation of the benzyne radical cation at m/z 76 through the loss of sulfur.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the proposed key fragments, their m/z values, and their chemical formulas for the mass spectrometry of this compound.

| m/z | Proposed Fragment Ion | Chemical Formula |

| 150 | Molecular Ion | [C7H6N2S]•+ |

| 135 | [M - CH3]+ | [C6H3N2S]+ |

| 109 | [M - CH3 - CN]+ | [C5H3S]+ |

| 108 | [M - CH3 - HCN]+ | [C5H2NS]•+ |

| 76 | [Benzyne]•+ | [C6H4]•+ |

Experimental Protocols

A standard protocol for obtaining the electron ionization mass spectrum of this compound would involve the following:

Instrumentation:

-

A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, equipped with an electron ionization source.

Sample Preparation:

-

The sample of this compound should be of high purity.

-

A small amount of the sample (typically in the microgram range) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure sample vaporization)

-

Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

-

Scan Rate: 1-2 scans/second

Visualization of the Fragmentation Pathway

The proposed fragmentation pathway of this compound is visualized in the following diagram generated using the DOT language.

Caption: Proposed EI fragmentation pathway of this compound.

Photophysical Properties of 5-Methyl-2,1,3-benzothiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 5-Methyl-2,1,3-benzothiadiazole (5-Me-BTD) derivatives. The 2,1,3-benzothiadiazole (BTD) core is a prominent electron-accepting unit utilized in the design of fluorescent probes and optoelectronic materials due to its high photostability and tunable photophysical characteristics.[1] Substitution at the 5-position of the BTD ring, in conjunction with modifications at other positions, offers a powerful strategy to modulate the electronic and photophysical properties of these molecules. This guide summarizes key photophysical data, details relevant experimental protocols, and illustrates the structure-property relationships of these compounds.

Data Presentation: Photophysical Properties

Table 1: Photophysical Data of 5-Methoxy-2,1,3-benzothiadiazole in Various Solvents [2]

| Solvent | Absorption Max. (λ_abs_, nm) | Emission Max. (λ_em_, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) |

| Toluene | 358 | 421 | 4500 | 0.40 |

| Methanol | 358 | 421 | 4500 | 0.35 |

Table 2: Comparative Photophysical Data of Substituted Benzothiadiazoles

| Compound | Solvent | Absorption Max. (λ_abs_, nm) | Emission Max. (λ_em_, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Reference |

| 4-Methoxy-2,1,3-benzothiadiazole | Methanol | 400 | 501 | 5000 | 0.02 | [2] |

| 4-Phenyl-2,1,3-benzothiadiazole | Methanol | 342 | 471 | 8100 | 0.60 | [2] |

| 4-Amino-2,1,3-benzothiadiazole | Toluene | 430 | 537 | 4900 | 0.35 | [1] |

| 4-Amino-2,1,3-benzothiadiazole | Hexane | 418 | 501 | 4300 | 0.43 | [1] |

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques.

Synthesis of 5-Substituted-2,1,3-benzothiadiazoles

The synthesis of 5-substituted BTDs can be achieved through various organic chemistry methodologies. A common approach involves the regioselective functionalization of a pre-existing BTD core or the cyclization of a appropriately substituted o-phenylenediamine precursor. For instance, a methoxy group can be introduced at the 5-position via nucleophilic aromatic substitution on a suitable precursor or through a multi-step synthesis starting from a substituted aniline.[2]

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded on a UV-vis spectrophotometer.

-

Sample Preparation: Solutions of the 5-Me-BTD derivative are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Measurement: The absorbance of the solution is measured over a relevant wavelength range. The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum.[1]

Steady-State Fluorescence Spectroscopy

Emission spectra are recorded on a spectrofluorometer.

-

Excitation: The sample is excited at or near its absorption maximum (λ_abs_).

-

Emission Scan: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λ_em_) is determined. The Stokes shift, a measure of the difference in energy between the absorbed and emitted photons, is calculated in wavenumbers (cm⁻¹).

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

-

Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

-

Absorbance Matching: A series of solutions of both the sample and the standard are prepared in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The gradient of the resulting linear plots is determined.

-

Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)

where Φ_std_ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetime measurements provide information on the excited state dynamics.

-

Instrumentation: A time-correlated single photon counting (TCSPC) system or a streak camera is typically used. The sample is excited by a pulsed light source (e.g., a picosecond laser).

-

Data Acquisition: The decay of the fluorescence intensity over time is recorded.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of the photophysical properties of this compound derivatives.

References

An In-depth Technical Guide to the Electrochemical Properties of 5-Methyl-2,1,3-benzothiadiazole Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of polymers incorporating the 5-Methyl-2,1,3-benzothiadiazole (MeBT) moiety. The introduction of a methyl group onto the benzothiadiazole core offers a subtle yet effective means to tune the electronic and physical properties of these materials. This document details the synthesis of the key monomer, polymerization methodologies, and a thorough examination of the electrochemical characteristics of the resulting polymers. Key quantitative data, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electrochemical and optical band gaps, and performance in electronic devices, are systematically presented. Detailed experimental protocols for synthesis and electrochemical characterization are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

Donor-acceptor (D-A) conjugated polymers have emerged as a cornerstone in the field of organic electronics, with applications spanning organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1][2] The electronic properties of these polymers can be meticulously tuned by modifying the chemical structure of the donor and acceptor units. The 2,1,3-benzothiadiazole (BT) core is a widely utilized electron-accepting moiety due to its strong electron-withdrawing nature, which facilitates intramolecular charge transfer and leads to low band gap materials.[3]

The functionalization of the BT unit provides a powerful tool for fine-tuning the optoelectronic and morphological characteristics of the resulting polymers. The introduction of a methyl group at the 5-position of the BT ring (this compound or MeBT) is a strategic modification. While the electron-donating nature of the methyl group is modest, its steric and electronic influence can significantly impact polymer solubility, morphology, and energy levels. This guide focuses on the synthesis, electrochemical properties, and device applications of polymers based on this methylated BT core.

Synthesis of Monomers and Polymers

The successful synthesis of high-performance this compound based polymers hinges on the purity of the monomers. The primary synthetic target is the dibrominated MeBT monomer, which serves as a versatile building block for various polymerization reactions.

Synthesis of 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole

While a direct, detailed protocol for the synthesis of 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole is not extensively reported, a feasible synthetic route can be adapted from the established procedures for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole and its other substituted derivatives.[4][5] The general strategy involves the bromination of the this compound precursor.

A plausible synthetic pathway is outlined below:

Polymerization Methods

The most common methods for synthesizing D-A copolymers based on MeBT are palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. These methods offer good control over the polymer structure and molecular weight.

-

Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., a distannylated donor monomer) with an organohalide (the dibrominated MeBT monomer) in the presence of a palladium catalyst.[6][7]

-

Suzuki Coupling: This method utilizes an organoboron compound (e.g., a diboronic acid or ester of a donor monomer) to couple with the dibrominated MeBT monomer, also catalyzed by a palladium complex.[8][9]

Electrochemical Properties

The electrochemical properties of these polymers are paramount to their performance in electronic devices. Cyclic voltammetry (CV) is the primary technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap.

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are crucial as they govern charge injection and transport, as well as the open-circuit voltage (Voc) in organic solar cells. These are typically determined from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from cyclic voltammetry measurements. The following empirical equations are often used for estimation:

-

HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

-

LUMO (eV) = - (E_red - E_ferrocene + 4.8)

Where E_ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple used as an internal standard.

The introduction of the methyl group, being weakly electron-donating, is expected to slightly raise the HOMO and LUMO energy levels compared to their non-methylated counterparts. This can influence the polymer's stability and its compatibility with other materials in a device.

Electrochemical Band Gap

The electrochemical band gap (Eg_el) is calculated as the difference between the HOMO and LUMO energy levels (Eg_el = |HOMO - LUMO|). This value is often compared with the optical band gap (Eg_opt) determined from the onset of absorption in the UV-Vis spectrum.

Quantitative Data Summary

The following tables summarize the key electrochemical and device performance data for a selection of this compound based polymers and related benzothiadiazole derivatives for comparison. Note: Data for polymers containing the this compound unit is limited in the literature. Therefore, data for closely related structures are included to provide context and highlight general trends.

Table 1: Electrochemical Properties of Benzothiadiazole-Based Polymers

| Polymer | Donor Unit | HOMO (eV) | LUMO (eV) | Eg (eV) | Reference |

| P(NDI-T-BTD-T) | Thiophene | -5.39 | -3.6 | 1.79 | [10] |

| PBDTP-DTBT | Alkylphenyl substituted benzodithiophene | -5.2 | -3.4 | 1.8 | [11] |

| PTBzT2-C12 | Thieno[3,2-b]thiophene | -5.3 | -3.42 | 1.88 | [12] |

| P10 | 4,7-bis(3,3'/4,4'-hexylthiophene-2-yl)benzo[c][1][4][10]thiadiazole | -5.18 to -5.60 | -3.25 to -3.53 | 1.93-2.07 | [12] |

Table 2: Device Performance of Benzothiadiazole-Based Polymers

| Polymer | Device Type | Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Reference |

| P(NDI-T-BTD-T) | OFET | 5.3 x 10⁻² (electron) | - | - | [10] |

| NDI-TBZT-NDI | OFET | 0.151 (electron), 0.00134 (hole) | - | - | [2] |

| PBDTP-DTBT | OSC | - | - | 8.07 | [11] |

| TT-BT copolymer | OFET | 0.1 (hole) | 3.5 x 10³ | - | [13] |

| DH-BTZ-4T | OFET | 0.17 (hole) | 1 x 10⁵ | - | [14] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this field.

Protocol 1: Synthesis of 4-Bromo-7-methyl-2,1,3-benzothiadiazole

This protocol describes the bromination of 4-Methyl-2,1,3-benzothiadiazole.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Methyl-2,1,3-benzothiadiazole (e.g., 1.0 g, 6.66 mmol) in chloroform (20 mL).

-

Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (10 mL) while stirring.

-

Addition of NBS: Add N-bromosuccinimide (e.g., 1.3 g, 7.32 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine until the orange color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Stille Polycondensation

This protocol provides a general method for the synthesis of a this compound based copolymer.

-

Reaction Setup: To a flame-dried Schlenk flask, add equimolar amounts of 4,7-dibromo-5-methyl-2,1,3-benzothiadiazole and the distannyl comonomer.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon (repeat three times).

-

Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

-

Degassing: Degas the solution by bubbling with argon for 20-30 minutes.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours.

-

Purification: Precipitate the polymer by pouring the cooled reaction mixture into methanol. Collect the polymer by filtration and purify further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).

Protocol 3: Cyclic Voltammetry (CV) Characterization

This protocol outlines a typical procedure for the electrochemical characterization of polymer films.

-

Electrode Preparation: A thin film of the polymer is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon or platinum).

-

Electrochemical Cell: A three-electrode cell is used, containing the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

-

Electrolyte Solution: The electrolyte is typically a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.

-

Measurement: The solution is purged with an inert gas (e.g., argon) before and during the measurement. The potential is scanned at a specific rate (e.g., 50-100 mV/s).[15] A ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for potential calibration.

-

Data Analysis: The onset oxidation and reduction potentials are determined from the resulting voltammogram to calculate the HOMO and LUMO energy levels.

Protocol 4: Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR spectroscopy to monitor the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.

-

Setup: A thin, transparent electrode (e.g., indium tin oxide (ITO) coated glass) is used as the working electrode. The electrochemical cell is placed in the light path of a UV-Vis-NIR spectrometer.

-

Measurement: The potential of the working electrode is stepped or scanned, and the absorption spectrum is recorded at each potential. This allows for the observation of the emergence of new absorption bands corresponding to the formation of polarons and bipolarons upon doping.

-

Analysis: The changes in the absorption spectra provide insights into the nature of the charge carriers and the electronic structure of the polymer in its neutral and doped states.[6][7]

Conclusion

Polymers based on this compound represent a promising class of materials for organic electronics. The introduction of the methyl group provides a subtle yet effective strategy for tuning the electrochemical and physical properties of these donor-acceptor polymers. While the available data specifically for the 5-methyl derivative is still emerging, the established knowledge of related benzothiadiazole polymers provides a strong foundation for future research and development. The detailed synthetic and characterization protocols provided in this guide are intended to facilitate further exploration of this intriguing class of materials and accelerate the discovery of new high-performance organic semiconductors. Further research focusing on the direct comparison of methylated and non-methylated analogues is crucial to fully elucidate the structure-property relationships and unlock the full potential of these materials.

References

- 1. rsc.org [rsc.org]

- 2. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,7-DibroMo-5,6-diMethyl-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]

- 11. Efficient polymer solar cells based on benzothiadiazole and alkylphenyl substituted benzodithiophene with a power conversion efficiency over 8% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Collection - High-Mobility Organic Thin Film Transistors Based on Benzothiadiazole-Sandwiched Dihexylquaterthiophenes - Chemistry of Materials - Figshare [acs.figshare.com]

- 15. abechem.com [abechem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazole and its Derivatives: A Proxy for 5-Methyl-2,1,3-benzothiadiazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a specific crystal structure for 5-Methyl-2,1,3-benzothiadiazole is not publicly available in crystallographic databases.[1] This guide provides a comprehensive analysis of the crystal structure of the parent compound, 2,1,3-benzothiadiazole, and its closely related derivatives. This information serves as a valuable proxy for understanding the potential solid-state properties and intermolecular interactions of this compound.

Introduction to 2,1,3-Benzothiadiazole

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has garnered significant interest in materials science and medicinal chemistry.[2] Its electron-accepting nature makes it a crucial building block for the synthesis of functional molecules with applications ranging from organic electronics to therapeutic agents.[3] The substitution on the benzene ring of the BTD core can significantly influence its molecular packing, electronic properties, and biological activity. This guide focuses on the crystallographic analysis of BTD and its derivatives to provide a foundational understanding for researchers working with this scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,1,3-benzothiadiazole and two of its 4-substituted derivatives. This data allows for a direct comparison of the effects of substituent groups on the crystal packing and unit cell dimensions.[1]

| Compound | 2,1,3-Benzothiadiazole | 4-Amino-2,1,3-benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole |

| Formula | C₆H₄N₂S | C₆H₅N₃S | C₆H₃N₃O₂S |

| Molar Mass (g·mol⁻¹) | 136.17 | 151.19 | 181.17 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pnma | P2₁/c | P2₁/c |

| a (Å) | 11.23 | 8.52 | 4.6171 |

| b (Å) | 12.87 | 6.83 | 9.9885 |

| c (Å) | 3.84 | 12.01 | 14.8728 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 105.2 | 98.403 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 555 | 674 | 678.9 |

| Z | 4 | 4 | 4 |

| Temperature (K) | 293 | 293 | Not specified |

Note: Crystallographic data for 2,1,3-benzothiadiazole and 4-amino-2,1,3-benzothiadiazole are sourced from representative entries in the Cambridge Crystallographic Data Centre (CCDC). The data for 4-nitro-2,1,3-benzothiadiazole is from the PubChem database.[1]

Experimental Protocols

The determination of crystal structures for benzothiadiazole derivatives generally follows a standard workflow involving synthesis, crystallization, and X-ray diffraction analysis.[1]

A common method for the synthesis of the 2,1,3-benzothiadiazole core involves the reaction of an ortho-phenylenediamine with a sulfur-containing reagent, such as thionyl chloride.[4] For this compound, the precursor would be 4-methyl-1,2-phenylenediamine.

General Synthesis Protocol for 4-Methyl-2,1,3-benzothiadiazole: [5]

-

Reaction Setup: Dissolve 4-methyl-1,2-phenylenediamine in an anhydrous solvent like toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Base: Add a suitable base, such as anhydrous pyridine, to the solution and stir.

-

Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. This reaction is exothermic and should be performed in a fume hood.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and washing. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Growing single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common technique.

General Crystallization Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include ethanol, methanol, dichloromethane, and hexane.

-

Preparation of Saturated Solution: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent, gently heating if necessary to dissolve the solid.

-

Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule.[2]

General X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

The following diagram illustrates the general workflow for the crystal structure determination of a small organic molecule like a benzothiadiazole derivative.

The diagram below shows the molecular structure of this compound, highlighting the position of the methyl group on the benzothiadiazole core. The presence and position of this substituent are expected to influence the intermolecular interactions and crystal packing.

Inferred Structural Insights for this compound

Based on the analysis of related structures, we can infer some potential structural characteristics for this compound:

-

Planarity: The benzothiadiazole core is expected to be largely planar.

-

Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···N or C-H···S hydrogen bonds. The methyl group may participate in C-H···π interactions.

-

Polymorphism: Like many organic molecules, this compound may exhibit polymorphism, where it can crystallize in different crystal structures depending on the crystallization conditions. This is a critical consideration in drug development as different polymorphs can have different physical properties, such as solubility and bioavailability.[1]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of the crystallographic properties of the parent 2,1,3-benzothiadiazole and its derivatives provides a solid foundation for future research. The data and protocols presented in this guide are a valuable resource for scientists engaged in the design and development of novel materials and therapeutic agents based on the benzothiadiazole scaffold. The elucidation of the specific crystal structure of this compound will be a valuable addition to the field, allowing for a more precise understanding of its solid-state behavior.

References

Determining the Quantum Yield of 5-Methyl-2,1,3-benzothiadiazole Fluorophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 5-Methyl-2,1,3-benzothiadiazole and its derivatives. The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent electron-accepting core used in the design of fluorescent probes and optoelectronic materials due to its high photostability and tunable photophysical properties.[1] Substitution, such as the addition of a methyl group at the 5-position, can further modulate these characteristics, making accurate quantum yield determination a critical step in the development of novel fluorophores for applications in bioimaging, sensing, and drug discovery.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to brighter emission and enhanced sensitivity in various applications. The quantum yield is influenced by a variety of factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenchers.

Experimental Determination of Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, also known as the relative method.[2] This technique involves comparing the fluorescence intensity of the sample compound to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a reference standard.

1. Selection of a Suitable Quantum Yield Standard:

-

The chosen standard should have an absorption and emission profile that overlaps with that of the sample.

-

The standard should be photochemically stable and have a well-documented and consistent quantum yield in the chosen solvent.

-

Commonly used standards include quinine sulfate, fluorescein, and rhodamine derivatives.[4]

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in a spectroscopic-grade solvent.

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

3. Measurement of Absorption Spectra:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

4. Measurement of Fluorescence Spectra:

-

Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and standard solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

It is crucial to use identical experimental parameters (e.g., excitation and emission slit widths, detector voltage) for all measurements.

5. Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Factors Influencing Quantum Yield Determination

Caption: Key factors influencing the fluorescence quantum yield of a fluorophore.

Photophysical Data of Benzothiadiazole Derivatives

While specific quantitative data for this compound is not extensively reported in the literature, the following tables summarize the photophysical properties of related benzothiadiazole derivatives to provide a comparative context. These compounds share the same core structure and their properties can offer insights into the expected behavior of the 5-methyl derivative.

Table 1: Photophysical Data of 4-Substituted-2,1,3-benzothiadiazoles

| Compound | Solvent | Absorption Max. (λabs, nm) | Emission Max. (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 4-Amino-2,1,3-benzothiadiazole | Hexane | 418 | 501 | 4300 | 0.43 |

| 4-Amino-2,1,3-benzothiadiazole | Toluene | 430 | 537 | 4900 | 0.35 |

| 4-Amino-2,1,3-benzothiadiazole | THF | 432 | 558 | 5500 | 0.22 |

Data compiled from various sources. The solvent environment significantly impacts the photophysical properties.[1]

Table 2: Photophysical Data of Donor-Acceptor-Donor (D-A-D) Type Benzothiadiazoles

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Thiophene-BTD-Thiophene | Toluene | 458 | 563 | 0.44 |

| Thiophene-BTD-Thiophene | Dichloromethane | 465 | 592 | 0.25 |

| Thiophene-BTD-Thiophene | Methanol | 464 | 636 | 0.01 |

The nature of the donor group and the solvent polarity are critical determinants of the quantum yield in these systems.[5]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the determination of the fluorescence quantum yield of a novel fluorophore like this compound.

Caption: A stepwise workflow for the relative quantum yield determination of a fluorophore.

Conclusion

Accurate determination of the fluorescence quantum yield is paramount for the characterization and development of novel fluorophores based on the this compound scaffold. The comparative method, when performed with care and with an appropriate standard, provides a reliable means of obtaining this crucial photophysical parameter. The data on related benzothiadiazole derivatives indicate that the quantum yield of these compounds is highly sensitive to their substitution pattern and the surrounding solvent environment. This guide provides the necessary framework for researchers to confidently and accurately determine the quantum yield of their novel benzothiadiazole-based fluorophores, thereby accelerating their application in diverse scientific and technological fields.

References

Solubility Profile of 5-Methyl-2,1,3-benzothiadiazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2,1,3-benzothiadiazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes qualitative information from existing studies on benzothiadiazole derivatives to provide a predictive solubility profile. Furthermore, it outlines standard experimental protocols for determining solubility, enabling researchers to ascertain precise values for their specific applications.

Core Physicochemical Properties

Before delving into solubility, a summary of the core physicochemical properties of this compound is presented to provide context for its behavior in various solvents.

| Property | Value |

| Molecular Formula | C₇H₆N₂S[1][2] |

| Molecular Weight | 150.20 g/mol [2] |

| Appearance | Reported as a liquid[2] |

| CAS Number | 1457-93-8[1][2] |

Qualitative Solubility Summary

Based on the frequent use of various organic solvents in the synthesis, purification, and processing of benzothiadiazole derivatives, the following table provides a qualitative assessment of the expected solubility of this compound. The principle of "like dissolves like" suggests that this non-polar to moderately polar compound will be more soluble in less polar organic solvents.

| Solvent | Predicted Qualitative Solubility | Rationale from Literature on Related Compounds |

| Chloroform (CHCl₃) | Soluble | Benzothiadiazole derivatives are frequently dissolved in chloroform for reactions and film preparation.[3] A related compound with alkyl chains showed excellent solubility.[3] |

| Toluene | Soluble | Used as a solvent for the synthesis and processing of benzothiadiazole-based materials.[3][4] |

| Dichloromethane (CH₂Cl₂) | Soluble | Commonly used as a solvent for reactions and purification via column chromatography of benzothiadiazole derivatives.[5] |

| Tetrahydrofuran (THF) | Soluble | Mentioned as a solvent for the synthesis of benzothiadiazole derivatives.[3][6] |

| Acetone | Soluble | A polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Soluble | Often used as a solvent for extraction and chromatography of organic compounds.[5] |

| Hexane | Sparingly Soluble to Soluble | Used as an eluent in column chromatography, often in combination with a more polar solvent, suggesting some solubility.[3][6] Also used for recrystallization, indicating lower solubility at colder temperatures.[5] |

| Methanol (MeOH) | Sparingly Soluble | Used in combination with other solvents for recrystallization, suggesting it may act as an anti-solvent.[7] Photophysical properties of related compounds have been studied in methanol.[4] |

| Ethanol | Sparingly Soluble | Often used with water as a mixed-solvent system for recrystallization, implying moderate solubility in hot ethanol and lower solubility upon cooling or addition of water.[5] |

| Water | Insoluble | As an organic, largely non-polar molecule, it is expected to have very low solubility in water. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.[8]

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess of solid should be visibly present to ensure saturation.[8]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the excess solid to settle. Centrifuge the samples at a controlled temperature to pellet the undissolved solid.[8]

-

Sampling: Carefully withdraw a known volume of the clear supernatant.[8]

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.[8]

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8]

-

Calculation: Calculate the solubility of the compound, taking into account the dilution factor.

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

A simpler, more rapid method for estimating solubility.

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add a small, accurately weighed amount of this compound to a test tube.

-

Incrementally add a known volume of the solvent to the test tube.

-

After each addition, vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

The point at which the solid completely dissolves provides an estimate of the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the shake-flask method for determining thermodynamic solubility.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents, empowering researchers to make informed decisions in their experimental designs and to pursue precise quantitative measurements when required.

References

- 1. This compound | C7H6N2S | CID 2781249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,1,3-Benzothiadiazole, 5-methyl- | CymitQuimica [cymitquimica.com]

- 3. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Computational Insights into the Electronic Landscape of 5-Methyl-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,1,3-benzothiadiazole (5-Me-BTD) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of 2,1,3-benzothiadiazole (BTD), a well-known electron-accepting unit, 5-Me-BTD is a key building block in the design of novel organic semiconductors, fluorescent probes, and potential therapeutic agents. The introduction of a methyl group at the 5-position of the benzothiadiazole core can subtly modulate its electronic properties, influencing its reactivity, photophysical behavior, and biological activity.

This technical guide provides a comprehensive overview of the computational approaches used to investigate the electronic properties of 5-Me-BTD and its derivatives. While direct computational studies on this compound are not extensively available in the current body of scientific literature, this document extrapolates from the numerous studies on closely related BTD derivatives to present a robust framework for its computational analysis. We will delve into the prevalent theoretical methodologies, present expected quantitative data in a structured format, and visualize the logical workflows involved in such computational investigations.

Core Concepts: The Electronic Structure of Benzothiadiazoles

The electronic properties of BTD and its derivatives are governed by the interplay between the electron-deficient thiadiazole ring and the fused benzene ring. This inherent electronic structure leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making BTD a good electron acceptor. The Highest Occupied Molecular Orbital (HOMO) is typically distributed over the entire aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, chemical reactivity, and potential applications in organic electronics.

The introduction of substituents, such as a methyl group, can alter the electronic landscape. A methyl group is generally considered a weak electron-donating group through hyperconjugation and inductive effects. At the 5-position, it is expected to slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the parent BTD molecule. This modification can influence the molecule's absorption and emission spectra, as well as its charge transport characteristics.

Computational Methodologies: A Detailed Protocol

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting and understanding the electronic properties of BTD derivatives with a high degree of accuracy.[1] A typical computational protocol for studying 5-Me-BTD would involve the following steps:

1. Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[2] Other functionals like PBE0 may also be employed.[3]

-

Basis Set: A basis set like 6-31G(d) or 6-311G(d,p) is typically sufficient for providing accurate geometries and electronic properties for molecules of this size.

2. Calculation of Electronic Properties: Once the geometry is optimized, a single-point energy calculation is performed to obtain various electronic properties.

-

HOMO and LUMO Energies: These are fundamental outputs of the calculation and are crucial for understanding the molecule's electron-donating and electron-accepting capabilities.

-

HOMO-LUMO Gap: Calculated as the difference between the LUMO and HOMO energies, this value is indicative of the molecule's kinetic stability and the energy required for electronic excitation.

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem.

-

Mulliken Atomic Charges: This analysis provides insight into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying sites susceptible to electrophilic and nucleophilic attack.

3. Simulation of Spectra (Optional): Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical absorption maxima (λmax) that can be compared with experimental data.

Experimental Workflow for Validation

Computational results are most valuable when they can be validated against experimental data. A typical experimental workflow to characterize the electronic properties of 5-Me-BTD would involve:

Caption: Experimental and computational workflow for characterizing 5-Me-BTD.

Quantitative Data Summary

While specific experimental or calculated values for this compound are scarce in the literature, the following tables summarize typical ranges of electronic properties observed for related BTD derivatives, providing a reasonable estimate for 5-Me-BTD.

Table 1: Calculated Electronic Properties of Benzothiadiazole Derivatives (DFT/B3LYP/6-31G(d))

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,1,3-Benzothiadiazole (Parent) | -6.5 to -6.8 | -2.8 to -3.1 | 3.4 to 3.7 |

| 4-Methyl-2,1,3-benzothiadiazole | -6.4 to -6.7 | -2.7 to -3.0 | 3.4 to 3.7 |

| This compound (Estimated) | -6.3 to -6.6 | -2.7 to -3.0 | 3.3 to 3.6 |

| Donor-Substituted BTDs | -5.0 to -6.0 | -2.5 to -3.5 | 1.5 to 3.0 |

| Acceptor-Substituted BTDs | -6.8 to -7.5 | -3.5 to -4.5 | 2.3 to 3.5 |

Note: These are generalized ranges based on computational studies of various BTD derivatives. The actual values for 5-Me-BTD would require specific calculations.

Table 2: Experimental Electronic Properties of Benzothiadiazole Derivatives

| Derivative | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Electrochemical Gap (eV) |

| 2,1,3-Benzothiadiazole (Parent) | ~330 | ~400 | ~3.5 |

| Donor-Acceptor BTD Systems | 400 - 600 | 500 - 700 | 1.7 - 2.5 |

Logical Relationships in Computational Analysis

The process of computational analysis follows a logical progression from the fundamental molecular structure to the prediction of its electronic behavior.

Caption: Logical flow of a computational study on electronic properties.

Conclusion and Future Directions

Computational studies provide invaluable insights into the electronic properties of this compound, guiding the rational design of new materials and therapeutic agents. While direct computational data for this specific molecule is limited, the well-established methodologies for BTD derivatives offer a clear roadmap for future investigations.